molecular formula C16H13ClN2O2S2 B2431407 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1798638-63-7

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2431407
CAS No.: 1798638-63-7
M. Wt: 364.86
InChI Key: CXCDPUXNNYCUOH-UHFFFAOYSA-N
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Description

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, thiophene, pyridine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S2/c17-15-2-1-3-16(7-15)23(20,21)19-9-12-6-14(10-18-8-12)13-4-5-22-11-13/h1-8,10-11,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCDPUXNNYCUOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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